molecular formula C11H15N3O B170933 3-(Piperazin-1-yl)benzamide CAS No. 127201-39-2

3-(Piperazin-1-yl)benzamide

Cat. No. B170933
M. Wt: 205.26 g/mol
InChI Key: NOJPHWCXWAYZFS-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)benzamide is an organic compound that belongs to the class of phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety .


Molecular Structure Analysis

The molecular formula of 3-(Piperazin-1-yl)benzamide is C11H15N3O . The compound has a molecular weight of 205.26 g/mol . The InChI code and key for this compound are InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) and NOJPHWCXWAYZFS-UHFFFAOYSA-N respectively .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 58.4 Ų .

Scientific Research Applications

1. Anti-tubercular Agents

  • Summary of Application: 3-(Piperazin-1-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .
  • Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Antibacterial Activity

  • Summary of Application: 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been designed, synthesized, and evaluated for their antibacterial activity .
  • Methods of Application: A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .
  • Results or Outcomes: The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .

3. Antipsychotic Agents

  • Summary of Application: 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
  • Methods of Application: The derivatives are designed and synthesized through a multi-step procedure .
  • Results or Outcomes: The derivatives have shown promising results in preclinical trials, demonstrating their potential as antipsychotic agents .

4. Anti-inflammatory Agents

  • Summary of Application: The benzo[c]pyridazine nucleus, better-known as cinnoline, and its derivatives have received considerable interest due to their wide range of pharmacological profiles, including anti-inflammatory activities .
  • Methods of Application: The derivatives are designed and synthesized through a multi-step procedure .
  • Results or Outcomes: The derivatives have shown promising results in preclinical trials, demonstrating their potential as anti-inflammatory agents .

5. Antiviral Agents

  • Summary of Application: Piperazine derivatives, including 3-(Piperazin-1-yl)-1,2-benzothiazole, have been found to have antiviral activities .
  • Methods of Application: The derivatives are designed and synthesized through a multi-step procedure .
  • Results or Outcomes: The derivatives have shown promising results in preclinical trials, demonstrating their potential as antiviral agents .

6. Anti-HIV-1 Agents

  • Summary of Application: Piperazine derivatives, including 3-(Piperazin-1-yl)-1,2-benzothiazole, have been found to have anti-HIV-1 activities .
  • Methods of Application: The derivatives are designed and synthesized through a multi-step procedure .
  • Results or Outcomes: The derivatives have shown promising results in preclinical trials, demonstrating their potential as anti-HIV-1 agents .

Future Directions

One paper suggests the necessity for further work to modify the structures of similar compounds to increase their activity and decrease their cytotoxicity . This could be a potential future direction for research involving 3-(Piperazin-1-yl)benzamide.

properties

IUPAC Name

3-piperazin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJPHWCXWAYZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573892
Record name 3-(Piperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-yl)benzamide

CAS RN

127201-39-2
Record name 3-(Piperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(3-Cyanophenyl)piperazine (1.6 g, 8.3 mmol) was dissolved in 90% sulfuric acid aqueous solution (17 ml) and stirred at a room temperature for 2 days. The reaction solution was slowly added drbpwise to a mixture consisting of ice (65 g) and 28% aqueous ammonia (65 ml), and the reaction product was extracted with chloroform. The resulting extract was washed with saturated brine and dried with sodium sulfate, and then the solvent was evaporated under a reduced pressure to obtain 990 mg of the title compound (4.9 mmol, 58% in yield).
Quantity
1.6 g
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reactant
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17 mL
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[Compound]
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ice
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65 g
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65 mL
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

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